3-(3-Chlorophenoxy)propylamine hcl

Catalog No.
S8243372
CAS No.
M.F
C9H13Cl2NO
M. Wt
222.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenoxy)propylamine hcl

Product Name

3-(3-Chlorophenoxy)propylamine hcl

IUPAC Name

3-(3-chlorophenoxy)propan-1-amine;hydrochloride

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7H,2,5-6,11H2;1H

InChI Key

UKCLRTVBBXBQRS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)OCCCN.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCN.Cl

3-(3-Chlorophenoxy)propylamine hydrochloride is an organic compound with the molecular formula C9H12ClNC_9H_{12}ClN and a molecular weight of approximately 185.66 g/mol. It features a chlorophenoxy group attached to a propylamine backbone, making it a significant compound in various chemical and pharmaceutical applications. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and stability. It is characterized by its irritant properties, necessitating careful handling during laboratory procedures .

Typical of amines and phenolic compounds:

  • Nucleophilic Substitution: The chlorine atom on the chlorophenoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: As an amine, it can react with acids to form salts, which is crucial for its use in pharmaceutical formulations.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives through condensation reactions, which are important in synthesizing more complex molecules.

Research indicates that 3-(3-Chlorophenoxy)propylamine hydrochloride exhibits biological activity that may include:

  • Antidepressant Effects: Similar compounds have been studied for their potential antidepressant properties, suggesting that this compound may influence neurotransmitter systems.
  • Antimicrobial Activity: Some derivatives have shown efficacy against certain bacteria and fungi, indicating potential applications in antimicrobial therapies.
  • Receptor Interactions: Preliminary studies suggest that it may interact with various neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.

The synthesis of 3-(3-Chlorophenoxy)propylamine hydrochloride can be achieved through several methods:

  • Alkylation of Amines: A common approach involves the alkylation of an appropriate amine with a chlorophenol derivative. This method typically requires the use of bases to facilitate the reaction.
  • Reduction Reactions: Starting from nitro or halogenated precursors, reduction reactions can yield the desired amine.
  • Direct Chlorination: The introduction of the chlorine atom can be accomplished through chlorination reactions on phenolic compounds followed by coupling with propylamine.

3-(3-Chlorophenoxy)propylamine hydrochloride finds applications in various fields:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Agricultural Chemicals: The compound may serve as a building block for herbicides or pesticides due to its phenoxy group.
  • Chemical Research: Utilized in laboratories for developing new chemical entities and studying structure-activity relationships.

Interaction studies involving 3-(3-Chlorophenoxy)propylamine hydrochloride focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes could reveal potential therapeutic uses.
  • Receptor Binding Studies: Assessing its interaction with neurotransmitter receptors could provide insights into its mechanisms of action and therapeutic potential.

These studies are essential for understanding how this compound might be used effectively in medical treatments.

Several compounds share structural similarities with 3-(3-Chlorophenoxy)propylamine hydrochloride, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
3-ChloropropylamineC3H8ClNC_3H_8ClNSimpler structure; used primarily as an intermediate in organic synthesis.
4-(Chlorophenoxy)butan-1-amineC11H14ClNC_{11}H_{14}ClNLonger chain; potential use in pharmaceuticals targeting different pathways.
2-(4-Chlorophenoxy)ethylamineC9H12ClNC_9H_{12}ClNSimilar phenoxy group; studied for antidepressant effects.
N,N-Dimethyl-3-chloropropylamineC5H12ClNC_5H_{12}ClNDimethylated amine; exhibits different biological activities compared to propylamine derivatives.

These compounds highlight the diversity within this chemical class while underscoring the unique structural features and potential applications of 3-(3-Chlorophenoxy)propylamine hydrochloride. Each compound's specific functional groups contribute to distinct reactivity and biological profiles, making them valuable for targeted research and development efforts.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

221.0374194 g/mol

Monoisotopic Mass

221.0374194 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types